[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate
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Overview
Description
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Esterification: The final step involves the esterification of the triazole derivative with benzenecarboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated or dechlorinated product.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound is no exception. It is being investigated for its efficacy against various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The dichlorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
- 1-(5,5,5-trichloropentyl)-1H-1,2,3-benzotriazole
- 1-phenyl-1H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate stands out due to its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-14-7-6-13(8-15(14)18)21-9-12(19-20-21)10-23-16(22)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCYJKXLRJDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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